molecular formula C11H10ClNO B8684306 5-(2-Chloroethyl)-4-phenyl-1,3-oxazole CAS No. 89150-01-6

5-(2-Chloroethyl)-4-phenyl-1,3-oxazole

Cat. No. B8684306
CAS RN: 89150-01-6
M. Wt: 207.65 g/mol
InChI Key: CGFWYGHDFNCBAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-Chloroethyl)-4-phenyl-1,3-oxazole is a useful research compound. Its molecular formula is C11H10ClNO and its molecular weight is 207.65 g/mol. The purity is usually 95%.
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properties

CAS RN

89150-01-6

Product Name

5-(2-Chloroethyl)-4-phenyl-1,3-oxazole

Molecular Formula

C11H10ClNO

Molecular Weight

207.65 g/mol

IUPAC Name

5-(2-chloroethyl)-4-phenyl-1,3-oxazole

InChI

InChI=1S/C11H10ClNO/c12-7-6-10-11(13-8-14-10)9-4-2-1-3-5-9/h1-5,8H,6-7H2

InChI Key

CGFWYGHDFNCBAM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(OC=N2)CCCl

Origin of Product

United States

Synthesis routes and methods

Procedure details

5-(2-Hydroxyethyl)-4-phenyloxazole (10.0 g) was dissolved in chloroform (100 ml) and N,N-dimethylformamide (4.4 ml) was added. Under ice-cooling and stirring, 12.6 ml of thionyl chloride was added dropwise and the mixture was refluxed for an hour. The solvent was distilled off, followed by addition of saturated aqueous sodium hydrogen carbonate and extraction with ethyl ether. The ethyl ether layer was washed with water and dried over anhydrous magnesium sulfate. The solvent was then distilled off to give an oil (11.0 g) of 5-(2-chloroethyl)-4-phenyloxazole. This product was dissolved in methyl ethyl ketone (150 ml), followed by addition of sodium iodide (13.0 g). The mixture was refluxed under stirring for 24 hours. The resulting precipitate was filtered off and the filtrate was concentrated, followed by addition of water and extraction with ethyl ether. The ethyl ether layer was washed with water and dried over anhydrous magnesium sulfate. The solvent was distilled off to give an oil of 5-(2-iodoethyl)-4-phenyloxazole, yield 14.4 g (83.2%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
4.4 mL
Type
reactant
Reaction Step Two
Quantity
12.6 mL
Type
reactant
Reaction Step Three

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